molecular formula C22H28N2O5 B13772582 trans-(+-)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline CAS No. 80221-57-4

trans-(+-)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline

Cat. No.: B13772582
CAS No.: 80221-57-4
M. Wt: 400.5 g/mol
InChI Key: PKIDLRJROOGBCO-RYVBMMNLSA-N
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Description

trans-(+/-)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline is a quinoline derivative characterized by a methoxy group at position 6, a 3-methylpiperidinyl moiety at position 4 via an ethyl linker, and a trans-configuration at the piperidine ring. Its synthesis typically involves multi-step reactions, including cycloaddition and oxidative dehydrogenation, as seen in related quinoline derivatives ().

Properties

CAS No.

80221-57-4

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;6-methoxy-4-[2-[(3R,4S)-3-methylpiperidin-4-yl]ethyl]quinoline

InChI

InChI=1S/C18H24N2O.C4H4O4/c1-13-12-19-9-7-14(13)3-4-15-8-10-20-18-6-5-16(21-2)11-17(15)18;5-3(6)1-2-4(7)8/h5-6,8,10-11,13-14,19H,3-4,7,9,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,14-;/m0./s1

InChI Key

PKIDLRJROOGBCO-RYVBMMNLSA-N

Isomeric SMILES

C[C@H]1CNCC[C@@H]1CCC2=C3C=C(C=CC3=NC=C2)OC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1CNCCC1CCC2=C3C=C(C=CC3=NC=C2)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(±)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxyquinoline with a suitable piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

  • Quinoline N-oxides (oxidation)
  • Reduced quinoline derivatives (reduction)
  • Substituted quinoline derivatives (substitution)

Scientific Research Applications

Chemistry: In chemistry, trans-(±)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with various biological targets. It is used in assays to study enzyme inhibition and receptor binding .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been studied for its activity against certain diseases, including its role as an antimicrobial or anticancer agent .

Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It is also used in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of trans-(±)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs vary in substituents, ring saturation, and heteroatom inclusion, leading to differences in lipophilicity, solubility, and bioavailability.

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents/Modifications LogP* Bioactivity/Application Reference
trans-(+/-)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline 6-OCH₃, 4-(3-methylpiperidinyl-ethyl), trans-config 3.2† Ras/Rac transformation inhibition
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 6-OCH₃, 3-CH₃, 2-(4-ClPh), 4-(3,4-diOCH₃Ph) 4.5‡ Anticancer, antitubercular
6-Methoxy-4-(2-{4-[oxathiolopyridinyl]piperidinyl}ethyl)quinoline-3-carbonitrile 3-CN, 4-(oxathiolopyridine-piperidinyl-ethyl), 6-OCH₃ 2.8 DNA gyrase inhibition (antibacterial)
SCH 51344 (Pyrazolo-quinoline derivative) Pyrazolo[3,4-b]quinoline core, 6-OCH₃, 3-CH₃ 2.9 Smooth muscle alpha-actin promoter activity
PK8165 (2-Phenyl-4-(4-piperidinylethyl)quinoline) 2-Ph, 4-(piperidinyl-ethyl) 3.5 Anxiolytic (GABA modulation)
6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline 6-Cl, 2-(4-Me-piperazinyl), 4-(piperidinyl) 4.1 Research applications (unspecified)

*Calculated using Molinspiration Cheminformatics (where indicated‡) or estimated via similar analogs.
†Predicted using the target compound’s structural analogs.

Key Observations:

  • The target compound’s logP (3.2) balances permeability and solubility better.
  • Heterocyclic Modifications: SCH 51344’s pyrazolo ring () shifts activity from ras inhibition to actin promoter regulation, demonstrating how core structure alterations redefine biological targets.
  • Substituent Effects: Chlorine () and cyano groups () introduce electronic effects, influencing binding to enzymes like DNA gyrase.

Pharmacokinetic and Toxicity Profiles

  • Lipinski’s Rules: ’s compound complies with Lipinski’s descriptors (MW <500, logP <5), ensuring oral bioavailability. The target compound’s MW (~316) and logP (3.2) similarly suggest favorable pharmacokinetics.

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